![molecular formula C19H24N2O2S B4544754 1-benzyl-4-[(3-methylbenzyl)sulfonyl]piperazine](/img/structure/B4544754.png)
1-benzyl-4-[(3-methylbenzyl)sulfonyl]piperazine
Description
1-Benzyl-4-[(3-methylbenzyl)sulfonyl]piperazine is a compound synthesized through nucleophilic substitution reactions involving piperazine derivatives and sulfonyl chlorides. This compound and its derivatives have been the subject of various studies due to their potential pharmacological activities and relevance in the synthesis of complex molecules.
Synthesis Analysis
The synthesis of 1-benzyl-4-[(3-methylbenzyl)sulfonyl]piperazine involves the reaction of 1-benzylpiperazine with 3-methylbenzylsulfonyl chloride. This process typically employs nucleophilic substitution mechanisms, where the sulfonyl chloride group reacts with the nitrogen atom of the piperazine ring to form the sulfonyl piperazine derivative (Naveen et al., 2007).
Molecular Structure Analysis
X-ray crystallography studies have revealed that compounds similar to 1-benzyl-4-[(3-methylbenzyl)sulfonyl]piperazine crystallize in various crystal classes, with the piperazine ring often adopting a chair conformation. The geometry around the sulfonyl (S) atom tends to be distorted tetrahedral, indicative of the complex interactions within the molecule and its crystalline form (Kumar et al., 2007).
Chemical Reactions and Properties
1-Benzyl-4-[(3-methylbenzyl)sulfonyl]piperazine derivatives undergo various chemical reactions, including nucleophilic substitution, to form a range of compounds with potential biological activity. These reactions often involve modifications to the benzyl or sulfonyl groups, allowing for the synthesis of compounds with varied pharmacological profiles (Vinaya et al., 2009).
Physical Properties Analysis
The physical properties of 1-benzyl-4-[(3-methylbenzyl)sulfonyl]piperazine derivatives, such as solubility, melting point, and crystalline structure, can be influenced by the nature of the substituents on the benzyl and sulfonyl groups. These properties are crucial for determining the compound's suitability in various applications, including pharmaceutical formulation (Mallesha & Mohana, 2011).
Chemical Properties Analysis
The chemical behavior of 1-benzyl-4-[(3-methylbenzyl)sulfonyl]piperazine is characterized by its reactivity towards nucleophiles and electrophiles, which is central to its role in synthetic chemistry. Its sulfonyl group is particularly reactive, making it a valuable intermediate in the synthesis of more complex molecules. Studies have explored its reactivity patterns, providing insights into the mechanisms of reaction and the influence of different functional groups on its chemical properties (Katritzky et al., 2007).
properties
IUPAC Name |
1-benzyl-4-[(3-methylphenyl)methylsulfonyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-17-6-5-9-19(14-17)16-24(22,23)21-12-10-20(11-13-21)15-18-7-3-2-4-8-18/h2-9,14H,10-13,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWHWRCEGOOPBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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